Product packaging for Carbidopa monohydrate(Cat. No.:CAS No. 38821-49-7)

Carbidopa monohydrate

Cat. No.: B193595
CAS No.: 38821-49-7
M. Wt: 244.24 g/mol
InChI Key: QTAOMKOIBXZKND-PPHPATTJSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Carbidopa is a potent and selective inhibitor of the enzyme aromatic L-amino acid decarboxylase (AADC) . Its primary research application is in pharmacokinetic and metabolic studies, where it is used to inhibit the peripheral conversion of levodopa (L-DOPA) to dopamine . As Carbidopa does not cross the blood-brain barrier, it allows researchers to selectively block extra-cerebral decarboxylation, making it a critical tool for studying central nervous system dopamine delivery and metabolism . This mechanism helps increase the bioavailability and plasma half-life of co-administered levodopa, directing a greater proportion of the precursor to the brain for central nervous system effect . Beyond its classical use, recent investigations have explored the immunomodulatory potential of Carbidopa, as it can inhibit T-cell activation and proliferation in vitro and suppress T-cell mediated autoimmune responses in vivo . This product is for Research Use Only (RUO) and is not intended for diagnostic or therapeutic procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H16N2O5 B193595 Carbidopa monohydrate CAS No. 38821-49-7

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-3-(3,4-dihydroxyphenyl)-2-hydrazinyl-2-methylpropanoic acid;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O4.H2O/c1-10(12-11,9(15)16)5-6-2-3-7(13)8(14)4-6;/h2-4,12-14H,5,11H2,1H3,(H,15,16);1H2/t10-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTAOMKOIBXZKND-PPHPATTJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC(=C(C=C1)O)O)(C(=O)O)NN.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@](CC1=CC(=C(C=C1)O)O)(C(=O)O)NN.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50904589
Record name Carbidopa monohydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50904589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38821-49-7, 28860-95-9
Record name Carbidopa monohydrate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=38821-49-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbidopa [USAN:USP:INN:BAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038821497
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Carbidopa monohydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50904589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Carbidopa
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.044.778
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name (+)-2-(3,4-Dihydroxybenzyl)-2-Hydrazinopropionsäure Monohydrat
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Carbidopa
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CARBIDOPA
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MNX7R8C5VO
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Mechanism of Action and Pharmacological Investigations of Carbidopa

Inhibition of Aromatic L-Amino Acid Decarboxylase (AADC)

AADC, also known as DOPA decarboxylase (DDC), is a pyridoxal (B1214274) 5′-phosphate (PLP)-dependent enzyme found in both the central nervous system and the periphery of the body. wikipedia.orgwikipedia.org Carbidopa's interaction with this enzyme forms the basis of its therapeutic application.

Carbidopa (B1219) effectively inhibits AADC in the peripheral tissues of the body. dovepress.comnih.govdrugbank.compatsnap.com This peripheral inhibition is a key aspect of its pharmacological profile, preventing the premature conversion of levodopa (B1675098) to dopamine (B1211576) before it reaches the brain. wikipedia.orgdrugbank.compatsnap.com By reducing peripheral levodopa metabolism, carbidopa increases the amount of levodopa available to cross the blood-brain barrier. dovepress.comnih.govdrugbank.com

A critical characteristic of carbidopa is its inability to cross the blood-brain barrier. dovepress.comwikipedia.orgnih.govdrugbank.compatsnap.comwikipedia.org This limited penetration ensures that carbidopa's inhibitory effects are largely confined to the periphery. drugbank.compatsnap.com Consequently, it does not inhibit the conversion of levodopa to dopamine within the brain, where dopamine is needed to exert its therapeutic effects. wikipedia.orgdrugbank.compatsnap.com Studies have shown that even at higher doses, carbidopa does not appear to decrease central decarboxylase activity. nih.gov

Carbidopa acts as an irreversible inhibitor of AADC. dovepress.comnih.govopenbiochemistryjournal.comopenbiochemistryjournal.com It achieves this by binding irreversibly to pyridoxal 5′-phosphate (PLP), a crucial cofactor for AADC activity. wikipedia.orgdovepress.comnih.gov This irreversible binding leads to the permanent deactivation of the enzyme. dovepress.comopenbiochemistryjournal.com The mechanism involves the formation of a hydrazone linkage with PLP at the enzyme's active site. openbiochemistryjournal.comopenbiochemistryjournal.com This irreversible inhibition distinguishes carbidopa from reversible inhibitors of AADC. dovepress.comnih.gov

Carbidopa primarily targets AADC, inhibiting its activity on substrates like levodopa and 5-HTP. dovepress.comdrugbank.com While AADC is involved in the synthesis of several biogenic amines, carbidopa's inhibitory action is particularly relevant to the metabolic pathways of dopamine and serotonin (B10506). wikipedia.orgdovepress.com However, it is important to note that carbidopa's inhibition of human AADC does not extend to bacterial tyrosine decarboxylases found in the gut, which can also metabolize levodopa. biocodexmicrobiotainstitute.comresearchgate.net

Enzymatic Binding and Irreversible Inhibition Mechanisms

Impact on Levodopa Pharmacodynamics

The peripheral AADC inhibition by carbidopa has a significant impact on the pharmacodynamics of co-administered levodopa.

By preventing the extensive peripheral metabolism of levodopa by AADC, carbidopa substantially increases the bioavailability of levodopa in the central nervous system. wikipedia.orgdovepress.comnih.govdrugbank.comwikipedia.orgnih.govdrug-dev.com This means that a greater proportion of the administered levodopa dose is available to cross the blood-brain barrier and be converted to dopamine in the brain. dovepress.comwikipedia.orgpatsnap.combritannica.com This increased central availability allows for lower doses of levodopa to be administered to achieve a therapeutic effect. dovepress.comwikipedia.orgnih.govbritannica.com Studies have shown that co-administration with carbidopa can reduce the amount of levodopa required to produce a given response by approximately 75%. wikipedia.orgnih.gov The presence of carbidopa also increases the plasma half-life of levodopa. wikipedia.orgdrugbank.comdrugbank.com

Data from pharmacokinetic studies illustrate the effect of carbidopa on levodopa plasma levels. While specific data tables were not directly available in the search results, the findings consistently indicate that carbidopa increases plasma levels and the plasma half-life of levodopa while decreasing plasma and urinary dopamine and homovanillic acid, which are products of peripheral levodopa metabolism. wikipedia.orgdrugbank.comdrugbank.com

Reduction of Peripheral Levodopa Metabolism

Carbidopa functions by irreversibly binding to pyridoxal 5′-phosphate (PLP), a cofactor essential for the activity of AAAD. nih.gov This inhibition prevents the enzymatic conversion of L-DOPA (Levodopa) into dopamine in extracerebral tissues, such as the gastrointestinal tract, liver, and kidney. wikipedia.orgtaylorandfrancis.compatsnap.com When Levodopa is administered orally without a peripheral decarboxylase inhibitor, a significant portion is rapidly converted to dopamine in the periphery. ebmconsult.comfda.gov This peripheral conversion reduces the amount of Levodopa available to cross the blood-brain barrier and reach the brain, where it is needed to produce dopamine. wikipedia.orgebmconsult.comdrugbank.com By inhibiting peripheral DDC, Carbidopa ensures that a larger proportion of administered Levodopa remains unmetabolized in the bloodstream, allowing it to be transported into the CNS. wikipedia.orgpatsnap.comebmconsult.comdrugbank.com

Modulation of Dopamine Production Pathways

While Carbidopa inhibits DDC in the periphery, its inability to cross the blood-brain barrier means it does not affect the activity of DDC within the CNS. wikipedia.orgpatsnap.comebmconsult.comdrugs.com This selective peripheral inhibition is critical. Levodopa, after crossing the blood-brain barrier, can then be converted to dopamine by central DDC to supplement the reduced dopamine levels in the brain. nih.govwikipedia.orgdrugs.comcancer.govwikipedia.org Thus, Carbidopa indirectly modulates dopamine production pathways by increasing the substrate (Levodopa) available for central conversion, without directly influencing the final step of dopamine synthesis within the brain. patsnap.comebmconsult.com

Effects on Levodopa Dose Requirements

The reduction of peripheral Levodopa metabolism by Carbidopa leads to a significant increase in the bioavailability of Levodopa in the brain. wikipedia.orgdrugbank.comdrug-dev.com This increased central availability means that a lower oral dose of Levodopa is required to achieve a therapeutic effect compared to administering Levodopa alone. nih.govwikipedia.orgfda.govdrugs.comdovepress.com Studies have shown that Carbidopa can reduce the amount of Levodopa needed to produce a given response by approximately 75%. wikipedia.orgdrugs.com This reduction in the required Levodopa dose is beneficial in minimizing potential side effects associated with high systemic levels of dopamine produced from peripheral conversion. nih.govwikipedia.orgpatsnap.comebmconsult.comdrugbank.com

Carbidopa's Influence on Other Neurotransmitters and Metabolic Pathways

Carbidopa's Influence on Other Neurotransmitters and Metabolic Pathways

Interaction with 5-Hydroxytryptophan (5-HTP) Metabolism

Carbidopa inhibits the peripheral metabolism of 5-HTP by blocking the action of AAAD. wikipedia.orgtaylorandfrancis.comdrugbank.comdrugs.comdrugs.com This inhibition prevents the premature conversion of 5-HTP to serotonin in extracerebral tissues. wikipedia.orgtaylorandfrancis.comdrugbank.comdrugs.com By limiting peripheral breakdown, Carbidopa can increase the amount of 5-HTP available to cross the blood-brain barrier, similar to its effect on Levodopa. taylorandfrancis.comdrugbank.comdrugs.comdrugs.comresearchgate.net This interaction has been explored for potential therapeutic uses to enhance the amount of 5-HTP reaching the CNS. taylorandfrancis.comdrugs.comdrugs.com

Alterations in Kynurenine (B1673888) Pathway and Indole-3-Acetonitrile (B3204565) Formation

Carbidopa, primarily recognized for its role as an inhibitor of aromatic L-amino acid decarboxylase (DOPA decarboxylase or DDC) in the peripheral metabolism of levodopa and 5-hydroxytryptophan, has also been investigated for its effects on the kynurenine pathway (KP) of tryptophan metabolism. wikipedia.orgresearchgate.netnih.gov The kynurenine pathway is the primary route for tryptophan degradation, with approximately 95% of dietary tryptophan being metabolized through this route. nih.govmdpi.com This pathway is crucial in various physiological and pathological processes, including inflammation and neoplastic progression. nih.gov

Recent research has indicated that carbidopa can influence tryptophan metabolism by inhibiting enzymes within the kynurenine pathway, specifically tryptophan-2,3-dioxygenase (TDO) and kynureninase. researchgate.netnih.govmdpi.com TDO, along with indoleamine-2,3-dioxygenase (IDO1 and IDO2), catalyzes the initial and rate-limiting step in the KP, the conversion of tryptophan to kynurenine. nih.govmdpi.com Kynureninase is involved in the downstream metabolism of kynurenine. mdpi.com

Studies investigating the effects of carbidopa on cancer cell lines, such as breast cancer MCF-7 and melanoma A375 cells, have revealed alterations in their metabolic profiles. researchgate.netnih.govmdpi.com While carbidopa itself did not effectively inhibit the proliferation of these cell lines, liquid chromatography and mass spectrometry analysis of the cell culture media identified the formation of a novel compound: indole-3-acetonitrile (IAN). researchgate.netnih.govmdpi.comnih.gov This compound was detected in the extracellular medium of both MCF-7 and A375 cells after exposure to carbidopa. researchgate.net

Further investigation demonstrated that indole-3-acetonitrile promoted a concentration-dependent increase in the viability of both MCF-7 and A375 cell lines. researchgate.netnih.govnih.gov This finding suggests that carbidopa's alteration of tryptophan metabolism in these cancer cells leads to the production of IAN, a metabolite with pro-proliferative effects. researchgate.netnih.govnih.govmdpi.com The formation of IAN in human cancer cell lines was a new discovery, as it had previously been identified as a compound produced by bacteria and plants as a defense mechanism. nih.govmdpi.com

The proposed mechanism involves carbidopa influencing tryptophan metabolism, potentially diverting it towards the production of IAN through an alternative metabolic route not typically considered the main kynurenine pathway. nih.govmdpi.comresearchgate.net This alteration in tryptophan metabolism and the subsequent formation of a pro-proliferative metabolite like IAN may contribute to observed phenomena, such as the failure of carbidopa to reduce the incidence of breast cancer and melanoma in Parkinson's disease patients, despite a lower incidence of other cancers in this population. researchgate.netnih.govmdpi.comnih.gov

Research findings highlight the complex interplay between carbidopa, tryptophan metabolism, the kynurenine pathway, and the formation of indole-3-acetonitrile in specific cellular contexts. For instance, analysis of tryptophan metabolites in the medium of MCF-7 and A375 cells showed differences in the extent of metabolism. MCF-7 cells exhibited a broader range of detected kynurenine pathway intermediates compared to A375 cells. nih.govmdpi.com

Cell LineDetected Kynurenine Pathway Metabolites (Examples)Novel Metabolite Detected with CarbidopaEffect of Novel Metabolite on Cell Viability
MCF-7Kynurenine, Kynurenic acid, Anthranilic acid, etc. nih.govmdpi.comIndole-3-acetonitrile (IAN) researchgate.netnih.govmdpi.comresearchgate.netIncreased viability (concentration-dependent) researchgate.netnih.govnih.gov
A375Kynurenic acid, Anthranilic acid nih.govmdpi.comresearchgate.netIndole-3-acetonitrile (IAN) researchgate.netnih.govmdpi.comresearchgate.netIncreased viability (concentration-dependent) researchgate.netnih.govnih.gov

This table summarizes key findings regarding the impact of carbidopa on tryptophan metabolism and IAN formation in specific cancer cell lines. The detection of IAN and its pro-proliferative effect suggests an alternative metabolic fate for tryptophan influenced by carbidopa in these cells. nih.govnih.govresearchgate.netmdpi.com

Pharmacokinetic and Pharmacodynamic Studies of Carbidopa

Absorption, Distribution, Metabolism, and Excretion (ADME) Research

Studies have investigated the ADME profile of carbidopa (B1219) to understand its behavior within the body.

Bioavailability Studies of Carbidopa

Carbidopa is rapidly but incompletely absorbed from the gastrointestinal tract following oral administration. medcentral.commims.com The bioavailability of carbidopa from standard carbidopa-levodopa tablets at steady state is approximately 99% relative to the concomitant administration of carbidopa and levodopa (B1675098). fda.gov Some studies indicate an oral bioavailability of 58%. drugbank.com Peak plasma levels of radioactivity following an oral dose of radiolabeled carbidopa were reached within two to four hours in healthy subjects and within one and a half to five hours in patients with Parkinson's disease. orionpharma.com.auhpra.iemedsafe.govt.nz

Tissue Distribution Profiling (e.g., Kidney, Lungs, Liver, Small Intestine)

Carbidopa is widely distributed into most body tissues. medcentral.commims.com However, it does not cross the blood-brain barrier. nih.govfda.govwikipedia.orgmedcentral.com After one hour, carbidopa is found mainly in the kidney, lungs, small intestine, and liver. nih.govdrugbank.com The volume of distribution reported for the combination therapy of carbidopa/levodopa is approximately 3.6 L/kg. nih.govdrugbank.com Carbidopa also crosses the placenta and is distributed into breast milk. medcentral.com Protein binding of carbidopa is reported to be 76%. wikipedia.orgdrugbank.com

Metabolic Pathways and Metabolite Identification

Carbidopa is not metabolized extensively. The loss of the hydrazine (B178648) functional group is considered the major metabolic pathway for carbidopa, likely occurring as molecular nitrogen. nih.govdrugbank.comnih.govpharmacompass.compharmfair.com

The primary metabolic route for carbidopa involves the loss of its hydrazine functional group. nih.govdrugbank.comnih.govpharmacompass.compharmfair.com This process is believed to result in the formation of molecular nitrogen. nih.govdrugbank.comnih.govpharmacompass.com

Several metabolites of carbidopa have been identified, particularly in urine. nih.govdrugbank.comnih.govpharmacompass.com Major urinary metabolites include 2-methyl-3'-methoxy-4'-hydroxyphenylpropionic acid, 2-methyl-3,4-dihydroxyphenylpropionic acid, and 3,4-dihydroxyphenylacetone. nih.govpharmacompass.com Other identified metabolites include 3-(3,4-dihydroxyphenyl)-2-methylpropionic acid, 3-(4-hydroxy-3-methoxyphenyl)-2-methylpropionic acid, 3-(3-hydroxyphenyl)-2-methylpropionic acid, 3-(4-hydroxy-3-methoxyphenyl)-2-methyllactic acid, and 3-(3-hydroxyphenyl)-2-methyllactic acid. nih.govdrugbank.compharmacompass.com Unchanged carbidopa is also excreted in the urine. hpra.iemedsafe.govt.nz

Estimates of the amounts of some urinary metabolites in humans based on radioactivity recovery or GLC analysis of pooled urine include:

2-methyl-3'-methoxy-4'-hydroxyphenylpropionic acid: Approximately 10% of urinary radioactivity. orionpharma.com.aunih.gov

2-methyl-3,4-dihydroxyphenylpropionic acid: Approximately 10% of urinary radioactivity. orionpharma.com.aunih.gov

3,4-dihydroxyphenylacetone: Less than 5% of urinary radioactivity. orionpharma.com.aunih.gov

3-hydroxy-alpha-methylphenylpropionic acid: Approximately 10% of urinary radioactivity in humans and monkeys, around 20% in rats. nih.gov

2-methyl-3-(3'-methoxy-4'-hydroxyphenyl)lactic acid and 2-methyl-3-(3',4-dihydroxyphenyl)lactic acid: Less than 5% of urinary radioactivity in dogs. nih.gov

Comparison of urinary metabolites in healthy subjects and patients with Parkinson's disease indicated that carbidopa is metabolized to the same degree in both groups. orionpharma.com.auhpra.iemedsafe.govt.nz Approximately equal quantities of administered radiolabeled carbidopa were excreted in the urine and feces by both groups. orionpharma.com.auhpra.iemedsafe.govt.nz In animal studies, 66% of the administered dose was eliminated via urine while 11% was found in feces. drugbank.com In human studies, urine excretion covered 50% of the administered dose. drugbank.com Urinary excretion of unchanged carbidopa was essentially complete in seven hours and represented 35% of the total urinary radioactivity, with only metabolites present thereafter. orionpharma.com.aumedsafe.govt.nz

Here is a summary of some identified urinary metabolites and their approximate percentages of total urinary radioactivity in humans:

MetaboliteApproximate % of Total Urinary Radioactivity (Human)
2-methyl-3'-methoxy-4'-hydroxyphenylpropionic acid~10% orionpharma.com.aunih.gov
2-methyl-3,4-dihydroxyphenylpropionic acid~10% orionpharma.com.aunih.gov
3,4-dihydroxyphenylacetone<5% orionpharma.com.aunih.gov
3-hydroxy-alpha-methylphenylpropionic acid~10% nih.gov
Unchanged Carbidopa35% (within 7 hours) orionpharma.com.aumedsafe.govt.nz
Hydrazine Functional Group Loss

Elimination Half-Life and Clearance Rates

The reported half-life of carbidopa is approximately 107 minutes, or about 1-2 hours. mims.comdrugbank.commedscape.com Some sources state the half-life as 2 hours. wikipedia.orgmedscape.com The elimination half-life of levodopa is increased when administered with carbidopa, from about 50 minutes to about 1.5 hours. fda.govwikipedia.orgfda.govdrugbank.com

The reported clearance rate for the combination therapy of levodopa/carbidopa is 51.7 L/h. nih.govdrugbank.com Carbidopa apparent clearance has been found to decrease with age. researchgate.net

Protein Binding Characteristics

Carbidopa exhibits binding to plasma proteins. It is widely accepted that the protein binding of carbidopa is approximately 76%. drugbank.comnih.gov However, other sources report a lower plasma protein binding of approximately 36%. hpra.iefda.govnih.goveuropa.euhpra.ie

Show/Hide Protein Binding Data

CompoundProtein Binding (%)Source
Carbidopa76 drugbank.comnih.gov
Carbidopa36 hpra.iefda.govnih.goveuropa.euhpra.ie
Levodopa10-30 fda.govnih.goveuropa.eu

Comparative Pharmacokinetics with Other Decarboxylase Inhibitors

Carbidopa is one of the primary peripheral AADC inhibitors used in conjunction with levodopa. Another commonly used inhibitor is benserazide (B1668006).

Carbidopa vs. Benserazide Potency and Effects

Comparative studies have investigated the potency and effects of carbidopa and benserazide as peripheral AADC inhibitors. Benserazide has been shown to be approximately 10 times more potent than carbidopa as an inhibitor of peripheral AADC in both animals and humans. nih.govkarger.comscienceopen.com Even at relatively high doses in animals, benserazide primarily inhibits the decarboxylation of levodopa in extracerebral tissues, allowing dopamine (B1211576) formation in the striatum and hypothalamus. nih.govkarger.comscienceopen.com Carbidopa, even at higher doses, showed less efficacy in inhibiting peripheral AADC activity compared to benserazide in animal studies. karger.com Studies in healthy individuals have also reported differences in their pharmacokinetics, with benserazide showing a more rapid increase and decrease in plasma concentration compared to carbidopa. taylorandfrancis.com This led to speculation that benserazide/levodopa might be preferable for patients needing immediate treatment due to higher Cmax and stronger inhibitory properties, while carbidopa/levodopa might be better for patients with motor complications due to relatively stable pharmacokinetics. taylorandfrancis.com

Pharmacokinetic Interactions with Co-administered Compounds

Carbidopa's primary role is to alter the pharmacokinetics of co-administered levodopa, but it can also influence the excretion of other drugs.

Influence on Levodopa Plasma Levels and Half-Life

The coadministration of carbidopa with levodopa significantly impacts levodopa's plasma pharmacokinetics. Carbidopa inhibits the peripheral conversion of levodopa to dopamine by AADC, thereby increasing the amount of levodopa available to cross the blood-brain barrier. wikipedia.orgfda.govhpra.iefda.govmedcentral.commedlineplus.gov This results in increased plasma levels of levodopa and a prolonged plasma half-life. wikipedia.orgfda.govnih.gov The half-life of levodopa, which is approximately 50 minutes when administered alone, is increased to about 1.5 hours when administered with carbidopa. wikipedia.orgfda.govfda.govnih.govmichaeljfox.orgdrugs.comdrugbank.com Some studies suggest the half-life can be prolonged to approximately 2 hours with conventional formulations and potentially longer with sustained-release formulations due to continuous absorption. drugs.comnih.govpdr.net The increase in levodopa's half-life with carbidopa is reported to be more than 1.5 times. drugbank.comnih.gov Increasing the ratio of carbidopa to levodopa has been shown to lead to a significant increase in the apparent half-life and AUC (Area Under the Curve) values of levodopa. nih.gov Carbidopa also inhibits the metabolism of levodopa in the GI tract, increasing levodopa's bioavailability. drugbank.comnih.gov Following oral administration with carbidopa, levodopa bioavailability is nearly tripled, and Cmax is approximately 1.93 times greater. unileon.es

Show/Hide Levodopa Half-Life Data

CompoundConditionHalf-LifeSource
LevodopaAlone~50 minutes wikipedia.orgfda.govdrugbank.com
LevodopaWith Carbidopa~1.5 hours (90 minutes) wikipedia.orgfda.govfda.govnih.govmichaeljfox.orgdrugs.comdrugbank.com
LevodopaWith Carbidopa (some studies)~2 hours drugs.comnih.govpdr.net

Impact on Levodopa Urinary Excretion Profiles

The coadministration of carbidopa with levodopa significantly alters the urinary excretion profile of levodopa and its metabolites. Carbidopa's inhibition of peripheral AADC reduces the conversion of levodopa to dopamine in the periphery. fda.govfda.govdrugbank.comnih.gov This leads to a substantial decrease in the urinary excretion of dopamine and its metabolites, such as DOPAC (3,4-dihydroxyphenylacetic acid) and HVA (homovanillic acid). wikipedia.orgfda.govfda.govnih.gov Conversely, the amount of unchanged levodopa excreted in urine is increased. fda.govfda.govdrugbank.comnih.govnih.gov Clinical pharmacologic studies have shown that simultaneous administration of carbidopa and levodopa results in greater urinary excretion of levodopa in proportion to the excretion of dopamine compared to administering the drugs separately. fda.govfda.govdrugs.come-lactancia.org Increasing the ratio of carbidopa to levodopa has been shown to increase the urinary excretion of levodopa while decreasing that of DOPAC. nih.gov

Interactions Affecting Excretion Rates of Other Drugs

Carbidopa can potentially influence the excretion rates of other co-administered drugs. While the primary focus of carbidopa is on levodopa metabolism, its presence may affect the renal excretion or other clearance pathways of certain compounds. For example, DrugBank lists numerous potential interactions where Carbidopa may decrease the excretion rate of various drugs, potentially leading to higher serum levels. These include drugs like acetaminophen, abacavir, aceclofenac, and many others. drugbank.com Conversely, some drugs like acetazolamide (B1664987) and amiloride (B1667095) may increase the excretion rate of Carbidopa, potentially lowering its serum level and reducing efficacy. drugbank.com Iron salts have been shown to decrease the bioavailability of both levodopa and carbidopa, likely due to chelation, forming poorly absorbed complexes. pdr.netdrugs.comdrugs.com This interaction can reduce the efficacy of levodopa. drugs.comdrugs.com Studies have shown that administration of levodopa-carbidopa with ferrous sulfate (B86663) significantly decreased the Cmax and AUC of both levodopa and carbidopa. drugs.com Additionally, concomitant therapy with selegiline (B1681611) and carbidopa-levodopa may be associated with severe orthostatic hypotension. drugs.come-lactancia.org Droxidopa (B1670964), when taken with levodopa/carbidopa, has shown decreased clearance and increased exposure (AUC) for droxidopa and its metabolite, although this was not associated with a significant need for different dosing or increased adverse events in clinical trials. pdr.net

Modulation of Bioavailability by Other Compounds (e.g., Iron Salts)

The bioavailability of Carbidopa can be significantly modulated by the co-administration of other compounds, notably iron salts. This interaction primarily occurs within the gastrointestinal tract and leads to a reduction in the absorption of Carbidopa.

The primary mechanism proposed for the reduced bioavailability of Carbidopa in the presence of iron salts is the formation of chemical complexes, or chelates, between the iron cation and Carbidopa. guidetopharmacology.orgnih.govnih.govuni.luresearchgate.netwikipedia.orgscbt.com These chelates are thought to be poorly soluble and thus not readily absorbed from the gastrointestinal tract. nih.govresearchgate.netwikipedia.org Chemical studies have provided support for the formation of these iron-Carbidopa complexes. guidetopharmacology.orguni.luepa.gov One study indicated that ferrous iron (Fe²⁺) forms a 1:2 complex with Carbidopa based on potentiometric studies. uni.lu

Research findings have demonstrated the impact of this interaction on Carbidopa's pharmacokinetic profile. A study involving nine patients with Parkinson's disease investigated the effects of co-administering 325 mg of ferrous sulfate with a 100/25 mg tablet of levodopa/Carbidopa. guidetopharmacology.orgepa.gov The results showed a substantial decrease in the systemic exposure of Carbidopa. Specifically, the area under the curve (AUC) for Carbidopa was reduced by greater than 75% when ferrous sulfate was ingested concurrently. guidetopharmacology.orgepa.gov This significant reduction in AUC indicates a marked decrease in the amount of Carbidopa absorbed into the bloodstream.

While the study in Parkinson's patients primarily focused on the impact on both levodopa and Carbidopa, highlighting a greater than 75% decrease in Carbidopa AUC, other sources corroborate that various iron salts, including ferrous sulfate, Iron Dextran, Iron isomaltoside 1000, and Iron polymaltose, can decrease Carbidopa absorption, potentially leading to reduced serum concentrations and decreased efficacy. fishersci.ptresearchgate.netresearchgate.net Multivitamins containing iron salts have also been noted to reduce the bioavailability of Carbidopa. nih.govamericanelements.com

To mitigate this interaction and minimize the reduction in Carbidopa bioavailability, it is generally recommended to separate the administration of iron salts and Carbidopa-containing medications. wikipedia.orgamericanelements.comeasychem.orgnih.gov Suggested separation times are typically at least 2 hours. americanelements.comeasychem.orgnih.gov

The following table summarizes the observed effect of ferrous sulfate on Carbidopa bioavailability in a study of Parkinson's disease patients:

Co-administered SubstanceCarbidopa AUC ReductionStudy Population
Ferrous sulfate (325 mg)> 75%9 Parkinson's patients

While the chemical basis for the interaction through chelation is established, the clinical significance of repeated co-ingestion of iron salts with Carbidopa warrants further investigation. guidetopharmacology.orgepa.gov

Preclinical Research on Carbidopa

In vitro Studies on Cellular Mechanisms

In vitro studies provide insights into the direct effects of carbidopa (B1219) on various cell types and biochemical pathways. This research helps to elucidate the molecular mechanisms underlying carbidopa's observed biological activities.

Impact on T-Cell Activation and Autoimmunity

Research indicates that carbidopa can significantly inhibit T-cell activation in vitro. Studies have evaluated the proliferation of CD4+ T cells in the presence of carbidopa. researchgate.net Carbidopa has been shown to inhibit early events in T cell activation. researchgate.net The failure of serotonin (B10506) and dopamine (B1211576) to overcome this inhibitory effect suggests the potential involvement of novel carbidopa targets key to T-cell activation. plos.org This inhibition of T-cell responses in vitro suggests a potential therapeutic use of carbidopa in suppressing T cell-mediated pathologies. plos.org

Inhibition of Tryptophan-2,3-Dioxygenase (TDO) and Kynureninase

Beyond its well-known role as an inhibitor of aromatic L-amino-acid decarboxylase (AAAD), also known as DOPA decarboxylase (DDC), carbidopa has been shown to inhibit other enzymes involved in tryptophan metabolism. nih.gov Recent studies have demonstrated that carbidopa inhibits tryptophan-2,3-dioxygenase (TDO) and kynureninase enzymes. nih.govnih.gov This inhibition of kynureninase activity by carbidopa has been observed in vitro, with carbidopa being described as a potent inhibitor. oup.com The inhibition of these enzymes can alter tryptophan metabolism. nih.govresearchgate.net

Cytotoxicity Studies in Cancer Cell Lines

Carbidopa has demonstrated selective cytotoxicity in certain human cancer cell lines in vitro. It has been found to be lethal to human pulmonary carcinoid cell line NCI-H727 and small cell lung carcinoma (SCLC) cell lines NCI-H146 and NCI-H209. aacrjournals.orgnih.gov The cytotoxicity of carbidopa in these lung tumor lines has been correlated with the level of AAAD activity. nih.gov Carbidopa at a concentration of 100 µM decreased the growth of, but did not kill, SK-N-SH neuroblastoma and A204 rhabdomyosarcoma cells, and had no effect on the proliferation of DU 145 prostate, MCF7 breast, or NCI-H460 large cell lung carcinoma lines. nih.gov

Studies have also investigated the mechanism of carbidopa cytotoxicity, suggesting that the incubation of carbidopa in culture media can yield hydrogen peroxide (H2O2), which may contribute to DNA damage in sensitive cells. nih.gov Cell lines less sensitive to carbidopa demonstrated more rapid degradation of exogenous H2O2. nih.gov

More recent research indicates that carbidopa can induce apoptosis in various cancer cell types in vitro. researchgate.net It has been shown to inhibit breast cancer cell growth, specifically in the MDA-MB-231 cell line, by inducing reductive stress. researchgate.net Carbidopa has also been identified as an activator of the aryl hydrocarbon receptor (AhR), which may contribute to its anticancer properties, including the suppression of IDO1 expression in pancreatic cancer cells. researchgate.netnih.govportlandpress.com

However, in studies on breast cancer MCF-7 and melanoma A375 cells, carbidopa was not effective in inhibiting proliferation. nih.govnih.gov This research suggested that carbidopa might alter tryptophan metabolism in these cells, leading to the formation of indole-3-acetonitrile (B3204565) (IAN), a pro-proliferative metabolite. nih.govnih.gov

Here is a summary of carbidopa's in vitro cytotoxicity in selected cancer cell lines:

Cell LineCancer TypeAAAD Activity LevelCarbidopa Effect (IC50 or observation)Citation
NCI-H727Human Pulmonary CarcinoidHighLethal (29 ± 2 µM) aacrjournals.orgnih.gov
NCI-H146Small Cell Lung Carcinoma (SCLC)HighLethal (12 ± 1 µM) aacrjournals.orgnih.gov
NCI-H209Small Cell Lung Carcinoma (SCLC)HighLethal (22 ± 5 µM) aacrjournals.orgnih.gov
SK-N-SHNeuroblastomaMeasurableDecreased growth (100 µM) nih.gov
A204RhabdomyosarcomaNo measurableDecreased growth (100 µM) nih.gov
DU 145ProstateNo measurableNo effect (100 µM) nih.gov
MCF7BreastNo measurableNo effect (100 µM) nih.gov
NCI-H460Large Cell Lung CarcinomaNo measurableUnresponsive/No significant DNA damage nih.govnih.gov
MDA-MB-231Triple-Negative Breast CancerNot specifiedInhibited growth, induced reductive stress researchgate.net
MCF-7BreastNot specifiedNot effective in inhibiting proliferation nih.govnih.gov
A375MelanomaNot specifiedNot effective in inhibiting proliferation nih.govnih.gov
BxPC-3Pancreatic CancerNot specifiedSignificant dose-dependent reduction in IDO1 mRNA nih.gov
HPAF-IIPancreatic CancerNot specifiedSignificant dose-dependent reduction in IDO1 mRNA nih.gov

Molecular Docking and Analog Design for DDC Inhibition

Computational methods, such as molecular docking, have been employed to study the interaction between DOPA decarboxylase (DDC) enzyme and potential ligands, including carbidopa and its analogs. pharmainfo.inwu.ac.th These studies aim to design novel DDC inhibitors with potentially higher affinity or improved properties compared to carbidopa. pharmainfo.inwu.ac.th

In silico analysis has been used to evaluate carbidopa analogs for their interaction with the DDC enzyme. pharmainfo.inresearchgate.net For example, one study reported that carbidopa analogue-8 showed higher affinity and better interaction with DDC than carbidopa, as confirmed by binding energy calculations. pharmainfo.inresearchgate.net Molecular docking protocols have been used to virtually screen databases for putative ligands with inhibitory mechanisms against DDC. wu.ac.th The crystal structure of the DDC-carbidopa complex has served as a starting point for developing virtual screening protocols to identify potential human DDC inhibitors. nih.gov These computational approaches aid in the identification and design of new lead compounds targeting human DDC. nih.govresearchgate.net

In vivo Animal Model Investigations

In vivo studies using animal models are essential for evaluating the effects of carbidopa within a complex biological system, including its pharmacokinetics and impact on disease models.

Effects on Levodopa (B1675098) Pharmacokinetics in Animal Models (e.g., Rats, Monkeys, Pigs, Mice)

Preclinical research in various animal models has investigated the effects of carbidopa on the pharmacokinetics of levodopa (LD). Carbidopa is co-administered with levodopa to inhibit the peripheral metabolism of levodopa by DDC, thereby increasing the amount of levodopa available to cross the blood-brain barrier. wikipedia.orgwikipedia.orgmims.comresearchgate.net

Studies in pigs and mice have characterized the effects of continuous subcutaneous carbidopa delivery co-administered with oral levodopa compared to oral levodopa/carbidopa administration on levodopa pharmacokinetics. nih.govresearchgate.net In pigs, supplementary subcutaneous carbidopa significantly increased the levodopa elimination half-life (t1/2) and the area under the plasma concentration-time curve (AUC) compared to oral levodopa/carbidopa alone or with additional oral carbidopa administration. nih.govresearchgate.net In mice, supplementary subcutaneous carbidopa administration substantially increased mean plasma concentrations of both levodopa and carbidopa at all time points, which was mirrored by increased brain dopamine levels. nih.gov

Studies in rats have also examined the effects of carbidopa dose and route of administration on systemic plasma levels of parenterally and nonparenterally administered levodopa. researchgate.net Intravenous coadministration of levodopa and carbidopa resulted in significant carbidopa-dependent increases in both the plasma levodopa AUC and t1/2. researchgate.net Studies in rats have shown that the administration of levodopa/carbidopa loaded biodegradable microspheres for intracerebral treatment in a Parkinson's disease model resulted in lower rotation scores, indicating an effect on motor behavior. nih.gov

In monkeys, studies involving the administration of a COMT inhibitor with levodopa and carbidopa have shown that carbidopa, as a decarboxylase inhibitor, is used in conjunction with levodopa. fda.govtga.gov.au These studies highlight the role of carbidopa in influencing levodopa metabolism and systemic exposure in non-human primates. fda.gov

Here is a summary of pharmacokinetic findings in select animal models:

Animal ModelRoute of Carbidopa AdministrationCo-administered with LevodopaObserved Pharmacokinetic Effects on LevodopaCitation
PigSubcutaneous (supplementary)OralSignificantly increased t1/2 and AUC compared to oral LD/CD alone nih.govresearchgate.net
MouseSubcutaneous (supplementary)OralSubstantially increased mean plasma concentrations of LD and CD; increased brain dopamine nih.gov
RatIntravenous (coadministration)IntravenousSignificant carbidopa-dependent increases in plasma AUC and t1/2 researchgate.net
RatOralOralUsed in studies evaluating effects of other inhibitors on LD metabolism fda.gov
MonkeyOralOralUsed in studies evaluating effects of other inhibitors on LD metabolism fda.govtga.gov.au

Carbidopa has also been shown to mitigate experimental autoimmune encephalitis (EAE) induced by myelin oligodendrocyte glycoprotein (B1211001) peptide fragment 35-55 (MOG-35-55) and collagen-induced arthritis in animal models, suggesting an in vivo effect on T cell-mediated autoimmunity. researchgate.netplos.orgncl.ac.uknih.gov This aligns with the in vitro findings on T-cell activation.

Studies on Peripheral and Central Dopamine Levels in Animal Models

Preclinical studies in animal models have investigated the impact of carbidopa on dopamine levels in both the periphery and the central nervous system. Carbidopa's primary mechanism of action is to inhibit aromatic L-amino acid decarboxylase (AADC) in the systemic circulation, thereby preventing the conversion of levodopa to dopamine before it crosses the blood-brain barrier frontiersin.org. This inhibition leads to increased plasma levels of levodopa, allowing a greater proportion of the administered dose to reach the brain, where it can be converted to dopamine mdpi.com.

Studies in various species, including rats, dogs, and monkeys, have characterized the pharmacokinetic profiles of carbidopa and levodopa when administered together nih.gov. These studies have shown that co-administration of carbidopa significantly reduces the clearance of levodopa in these animal models nih.gov. For instance, in rats and monkeys, the reduction in levodopa clearance was notably greater with a 4:1 dose ratio of foslevodopa (B8530) to foscarbidopa (B607533) (prodrugs of levodopa and carbidopa, respectively) compared to a 10:1 ratio nih.gov. Carbidopa clearance, however, was not affected by levodopa co-administration nih.gov.

While many studies focus on the effects of carbidopa in the context of levodopa therapy for central nervous system disorders, research also highlights the presence and potential roles of dopamine in the periphery oup.comnih.gov. Peripheral dopaminergic systems have distinct mechanisms and molecular machinery compared to those in the central nervous system nih.gov. Carbidopa's action is largely confined to the periphery due to its inability to efficiently cross the blood-brain barrier, thus primarily influencing peripheral dopamine metabolism frontiersin.org. Studies have shown that peripheral dopamine can influence various physiological processes, and carbidopa's inhibition of peripheral AADC can impact these processes by altering peripheral dopamine concentrations oup.com. For example, peripheral dopamine has been shown to inhibit insulin (B600854) secretion, and this effect is absent when levodopa is co-administered with carbidopa in animal models, indicating the role of peripheral dopamine synthesis in this process oup.com.

Neurological and Behavioral Assessments in Disease Models

Animal models, particularly rodent models, are widely used to study neurological disorders, including Parkinson's disease, and to evaluate the effects of therapeutic interventions like carbidopa in combination with levodopa nih.govmdpi.comnih.gov. These models aim to mimic aspects of human neurological conditions and allow for the assessment of motor and non-motor behaviors mdpi.comfrontiersin.org.

In Parkinson's disease models, such as those induced by neurotoxins like 6-hydroxydopamine (6-OHDA) or MPTP, there is a significant loss of dopaminergic neurons, leading to motor deficits nih.govmdpi.com. Carbidopa, by increasing the delivery of levodopa to the brain, facilitates the restoration of dopamine levels in the striatum, a brain region crucial for motor control frontiersin.orgmdpi.com. Preclinical studies in these models have utilized various behavioral tests to assess the efficacy of carbidopa/levodopa treatment in ameliorating motor symptoms. These tests can include measures of locomotion, balance, coordination, and exploratory activity mdpi.complos.org. For instance, the 6-OHDA model has been used to demonstrate the effectiveness of levodopa and carbidopa in improving movement deficits mdpi.com. Behavioral assessments like the open field test, beam walk test, pole climb-down test, stepping test, and stride length test are employed to quantify motor function in these models plos.org.

Beyond motor function, animal models also allow for the investigation of non-motor symptoms associated with neurological disorders and the potential impact of carbidopa-containing therapies frontiersin.org. While some studies in specific transgenic models of PD have not found significant changes in certain non-motor behaviors like emotional performance and sleep patterns despite reduced dopamine levels in some brain regions, the role of dopaminergic modulation via treatments like levodopa/carbidopa on a wider range of neurological and behavioral parameters continues to be explored frontiersin.org.

Autoimmune Disease Models (e.g., Experimental Autoimmune Encephalomyelitis, Collagen-Induced Arthritis)

Emerging preclinical research suggests potential roles for carbidopa beyond its established use in Parkinson's disease, including in the context of autoimmune disorders. Studies in animal models of autoimmune diseases, such as experimental autoimmune encephalomyelitis (EAE) and collagen-induced arthritis (CIA), have explored the effects of carbidopa administration researchgate.net.

Experimental Autoimmune Encephalomyelitis (EAE) is a widely used animal model for multiple sclerosis (MS), a chronic autoimmune disease affecting the central nervous system frontiersin.orgnih.gov. EAE models recapitulate many features of MS, including inflammation, demyelination, and neurological deficits nih.gov. Research in EAE models has indicated that carbidopa administration can attenuate the severity of the disease researchgate.net. Studies have shown that carbidopa may exert its effects by influencing immune cell activity, such as inhibiting T cell activation and driving microglia towards an anti-inflammatory phenotype researchgate.net. For example, carbidopa was reported to blunt EAE induced by myelin oligodendrocyte glycoprotein peptide fragment 35-55 (MOG-35-55) in animal models researchgate.net.

Collagen-Induced Arthritis (CIA) is an animal model used to study rheumatoid arthritis (RA), a systemic autoimmune disease characterized by joint inflammation biocytogen.co.kr. Preclinical studies in CIA models have also suggested a potential mitigating effect of carbidopa on disease progression researchgate.net. Similar to findings in EAE, carbidopa was reported to mitigate collagen-induced arthritis in animal models researchgate.net. These findings, although preliminary and preclinical, suggest a potential immunomodulatory role for carbidopa in autoimmune conditions researchgate.net.

Evaluation of Novel Formulations in Preclinical Models

Preclinical studies in animal models are essential for evaluating the pharmacokinetics, efficacy, and local tolerability of novel carbidopa-containing formulations designed to improve drug delivery and therapeutic outcomes mdpi.comnih.govresearchgate.net. The goal of developing novel formulations is often to overcome limitations of existing therapies, such as variability in absorption, short half-life, and pulsatile delivery, which can lead to motor complications in the treatment of Parkinson's disease mdpi.comresearchgate.net.

Novel formulations of levodopa/carbidopa are being developed, including those for continuous subcutaneous infusion nih.govresearchgate.net. Preclinical proof-of-concept for these formulations has been established in animal models like rats and minipigs nih.govresearchgate.net. Studies in these models evaluate parameters such as the sustained delivery of therapeutic drug levels, pharmacokinetic profiles, and local tolerability at the infusion site nih.govresearchgate.net. For instance, continuous subcutaneous administration of prodrugs of levodopa and carbidopa in rats demonstrated the ability to deliver effective concentrations of levodopa nih.gov. Studies in rats and pigs have explored different ratios of these prodrugs to determine those that achieve therapeutically relevant levodopa levels nih.gov.

Animal models are also used to assess the potential of novel formulations to provide more continuous dopaminergic stimulation, which is hypothesized to delay the onset of levodopa-associated dyskinesia researchgate.net. While many compounds effective in animal models of dyskinesia have failed in clinical trials, preclinical evaluation of novel formulations in these models remains a crucial step in the drug development process researchgate.net. The development of formulations like extended-release capsules and subcutaneous infusions aims to provide more stable plasma concentrations of levodopa and carbidopa, and their performance is rigorously tested in preclinical animal studies before moving to human trials mdpi.comnih.gov.

Clinical Research and Therapeutic Applications of Carbidopa in Combination Therapies

Carbidopa-Levodopa Combination Therapies

The combination of carbidopa (B1219) and levodopa (B1675098) is a cornerstone in the treatment of Parkinson's disease patsnap.com. This pairing allows for lower doses of levodopa to be administered while achieving therapeutic levels of dopamine (B1211576) in the brain patsnap.com.

Optimizing Levodopa Delivery to the Central Nervous System

Carbidopa's primary function in combination therapy is to enhance the delivery of levodopa to the brain. Levodopa, when administered alone, is extensively metabolized in the peripheral circulation by DOPA decarboxylase before it can reach the brain wikipedia.orgwikipedia.orgpatsnap.com. This peripheral breakdown reduces the amount of levodopa available to cross the blood-brain barrier wikipedia.org. Carbidopa, a peripheral DDC inhibitor that does not cross the blood-brain barrier, prevents this premature conversion of levodopa to dopamine in the systemic circulation wikipedia.orgwikipedia.orgpatsnap.com. This inhibition ensures that a greater proportion of administered levodopa remains available to be transported to the brain, where it can be converted into dopamine to exert its therapeutic effects wikipedia.orgwikipedia.orgpatsnap.com. Studies have shown that the coadministration of carbidopa with levodopa can increase the plasma half-life of levodopa and increase its plasma level drugbank.com.

Management of Motor Fluctuations in Parkinson's Disease

Motor fluctuations, such as "wearing-off" (the re-emergence of symptoms before the next dose) and dyskinesias (involuntary movements), are common complications of long-term levodopa therapy in Parkinson's disease nih.govmedmastery.com. These fluctuations are often linked to fluctuating plasma concentrations of levodopa frontiersin.org. Carbidopa-levodopa combination therapies, particularly with optimized delivery, aim to provide more consistent dopaminergic stimulation to help manage these motor complications medmastery.commichaeljfox.org. Different formulations and strategies are explored to address motor fluctuations nih.gov. For instance, continuous delivery systems are being investigated to maintain more stable levodopa levels frontiersin.orgmichaeljfox.org. Research indicates that improving levodopa delivery to the brain can improve outcomes related to motor fluctuations researchgate.net. Studies have highlighted motor complications like dyskinesia, the on-off phenomenon, freezing episodes, and wearing-off linked to the oral use of carbidopa and benserazide (B1668006) in combination with levodopa frontiersin.org.

Reducing Levodopa-Induced Peripheral Side Effects (e.g., Nausea, Vomiting)

One significant benefit of combining carbidopa with levodopa is the reduction of peripheral side effects caused by the conversion of levodopa to dopamine outside the brain wikipedia.orgwikipedia.orgparkinson.orgtheparkinsonsplan.com. Peripheral dopamine can lead to undesirable effects such as nausea and vomiting wikipedia.orgpatsnap.comtheparkinsonsplan.com. By inhibiting peripheral DOPA decarboxylase, carbidopa minimizes the formation of dopamine in the systemic circulation, thereby significantly reducing the incidence and severity of these gastrointestinal side effects wikipedia.orgpatsnap.comparkinson.orgtheparkinsonsplan.com. This allows patients to tolerate higher doses of levodopa, enabling better symptom control patsnap.comtheparkinsonsplan.com.

Studies on Long-Term Efficacy and Complications

Long-term studies of carbidopa-levodopa therapy have evaluated its sustained efficacy in managing Parkinson's symptoms and have also investigated the development of long-term complications, particularly motor complications researchgate.net. While levodopa remains a highly effective treatment, prolonged use is associated with the development of motor fluctuations and dyskinesias in a significant proportion of patients frontiersin.orgfrontiersin.org. Research endeavors focus on understanding the factors contributing to these complications and developing strategies, including optimized delivery methods and combination therapies, to mitigate their impact over the long term researchgate.netfrontiersin.org. A retrospective analysis using the FDA Adverse Event Reporting System (FAERS) database indicated that the choice of DOPA decarboxylase inhibitor (benserazide or carbidopa) might influence the risk profile of motor complications frontiersin.org.

Advanced Delivery Systems and Novel Formulations

To address the challenges associated with the pulsatile delivery of oral levodopa and its impact on motor fluctuations, advanced delivery systems and novel formulations of carbidopa-levodopa are being developed and studied.

Continuous Subcutaneous Infusion of Carbidopa-Levodopa

Continuous subcutaneous infusion of carbidopa-levodopa is an advanced delivery method designed to provide more stable and continuous plasma levels of levodopa frontiersin.orgmichaeljfox.org. This approach aims to offer more continuous dopaminergic stimulation, which is hypothesized to reduce or prevent motor complications in patients with advanced Parkinson's disease michaeljfox.org. Investigational drug-device combination therapies, such as continuous 24-hour subcutaneous infusions of liquid levodopa/carbidopa, are being studied for their potential to manage motor fluctuations in this patient population mt-pharma-america.com. Clinical trials are evaluating the safety, tolerability, and pharmacokinetics of these continuous infusion systems, with the goal of providing a highly effective and practical new therapy frontiersin.orgmichaeljfox.org. Studies have shown that continuous subcutaneous infusion can lead to stable and sustained plasma concentrations of levodopa, potentially avoiding the troughs associated with OFF time frontiersin.org. Results from clinical trials suggest that continuous subcutaneous carbidopa/levodopa can lead to significantly greater increases in ON time and reduced OFF time in patients with motor fluctuations neurologylive.com.

Data Tables:

Based on the provided search results, detailed quantitative data suitable for generating interactive data tables across all subsections is limited. The snippets primarily describe mechanisms, study designs, and general findings rather than presenting specific numerical data points in a structured format that would allow for meaningful table generation covering all requested areas.

However, some search results provide specific percentages or numbers related to motor complications in comparative studies. A summary of some reported motor complication rates from a retrospective analysis frontiersin.org is presented below:

Motor ComplicationCarbidopa (CD) Reports (%)Benserazide (BSZ) Reports (%)ROR (CD) (95% CI)ROR (BSZ) (95% CI)
Dyskinesia7.719.1613.81 (13.02–14.65)16.5 (14.76–18.45)
On-Off Phenomenon1.664.267.5 (59.46–76.63)170.74 (145.03–201.01)
Wearing-Off4.191.717.66 (7.08–8.28)3.03 (2.37–3.88)

Note: This table is generated based on specific data points found in snippet frontiersin.org and represents reported adverse event rates in a pharmacovigilance analysis. ROR stands for Reporting Odds Ratio, and CI stands for Confidence Interval.

Jejunal Infusion of Carbidopa-Levodopa Intestinal Gel (LCIG)

Jejunal infusion of Carbidopa-Levodopa Intestinal Gel (LCIG) is a treatment modality for advanced Parkinson's disease patients experiencing motor fluctuations inadequately controlled by oral therapy. This method involves continuous delivery of a levodopa-carbidopa gel directly into the jejunum via a percutaneous endoscopic gastrostomy with a jejunal (PEG-J) tube. mediaroom.comabbvieclinicaltrials.comujms.net Infusing the medication directly into the jejunum bypasses gastric emptying, which can be variable in PD patients, and aims to achieve more stable plasma concentrations of levodopa. southcarolinablues.comnih.gov

Clinical trials have investigated the efficacy and pharmacokinetics of LCIG. A randomized, double-blind, double-dummy trial involving 71 individuals with advanced PD and uncontrolled motor complications demonstrated a significant reduction in "off" time with LCIG infusion compared to oral levodopa-carbidopa. mediaroom.comsouthcarolinablues.com The study reported a reduction in off-time by 4.04 hours in the LCIG group versus 2.14 hours in the placebo group over 12 weeks, resulting in a treatment difference of -1.91 hours (95% confidence interval, -3.05 to -0.76 hours; p = 0.0015). southcarolinablues.com Correspondingly, there was an increase in "on" time without troublesome dyskinesia. nih.govdovepress.com A systematic review of five trials involving 198 patients indicated that LCIG had a greater treatment effect on "on" time with troublesome dyskinesia (p = 0.02) and "on" time without troublesome dyskinesia (p < 0.00001) compared to oral medication. dovepress.com Four out of five studies in this review also suggested that LCIG may have better efficacy in improving UPDRS scores, and two studies found improved PDQ-39 scores. dovepress.com

Pharmacokinetic studies have shown that LCIG provides more stable levodopa plasma levels than standard oral levodopa therapy, which is believed to contribute to the reduction in motor complications and dyskinesia. nih.gov In a study in Japanese subjects, LCIG resulted in a 5.5-fold lower degree of fluctuation and 4-fold lower intra-subject variability of levodopa plasma concentrations compared to oral levodopa-carbidopa. nih.govnih.gov Levodopa bioavailability with LCIG was found to be 99% relative to oral administration in this study. nih.gov

Here is a summary of key findings from selected LCIG studies:

Study (Citation)PopulationComparisonKey Finding (Off-time reduction)Key Finding (On-time increase without troublesome dyskinesia)
Olanow et al. (2014) mediaroom.comsouthcarolinablues.com71 advanced PD patients with motor complicationsLCIG infusion vs. Oral LC-IR-4.04 hours (LCIG) vs. -2.14 hours (Oral LC-IR) at 12 weeks (difference -1.91 hours, p=0.0015)Increased by 1.9 hours (p < 0.01) researchgate.net
Japanese Study (2015) nih.govnih.gov8 Japanese advanced PD patientsLCIG infusion vs. Oral LC-2.68 hours (p=0.002)+2.35 hours (p=0.006)
Systematic Review (2020) dovepress.com198 advanced PD patients across 5 trialsLCIG vs. Oral medicationGreater reduction in off-time with LCIGGreater increase in on-time without troublesome dyskinesia with LCIG (p < 0.00001)

Gastric Retentive Formulations

Gastric retentive formulations of levodopa/carbidopa are being developed to prolong the gastric residence time of the drugs, aiming to improve their absorption in the upper small intestine and provide more sustained and stable plasma concentrations of levodopa. michaeljfox.orgnih.govmichaeljfox.org This approach seeks to reduce the fluctuations in levodopa levels that contribute to motor complications in advanced PD. michaeljfox.orgnih.govnih.gov

Research has explored different gastric-retentive extended-release (ER) tablet formulations. michaeljfox.orgnih.gov A single-dose pharmacokinetic study compared two gastric-retentive ER levodopa/carbidopa formulations (designed for 4 and 6 hours release) with a conventional ER tablet in patients with Parkinson's disease. nih.gov Both gastric-retentive formulations showed a longer time to reach a lower maximal plasma concentration for both levodopa and carbidopa compared to the conventional ER tablet. nih.gov The 4-hour formulation had a similar area under the concentration-time curve (AUC) to the conventional ER tablet, while the 6-hour formulation had a lower AUC. nih.gov Pharmacokinetic modeling suggested that a gastric-retentive ER formulation with a longer release duration administered twice daily could potentially achieve a less fluctuating levodopa concentration profile than a conventional ER tablet administered three times daily. nih.gov

Another study involving fourteen patients with stable idiopathic Parkinson's disease compared a conventional ER tablet administered three times daily with two gastric-retentive ER formulations administered twice daily, one with and one without an immediate-release component. nih.gov Both gastric-retentive tablets significantly extended the time to the first maximum concentration (6.0 hours vs. 2.5 hours; P < 0.025) and exhibited smoother plasma concentration-time profiles while achieving similar maximum plasma concentrations and AUCs compared to the conventional ER tablet. nih.gov The formulation with an immediate-release component showed a significantly longer duration of concentration above a presumed efficacious threshold of 300 ng/mL (21 hours vs. 18 hours; P = 0.0027) compared to the conventional ER tablet. nih.gov Pharmacokinetic modeling predicted a lower steady-state levodopa peak/trough ratio for both gastric-retentive formulations (ratio of 4) compared to the conventional ER tablet (ratio of 21). nih.gov Superior responses in a finger-tapping test were also observed with the gastric-retentive formulations. nih.gov

Preclinical studies in animal models have also been conducted to evaluate gastric retentive controlled-release tablets of levodopa/carbidopa designed to release the drugs at a constant rate over several hours. michaeljfox.org These studies aimed to achieve more constant blood levels of levodopa compared to current therapy and potentially reduce side effects associated with fluctuating levels. michaeljfox.org

Microtablet Formulations

Levodopa/carbidopa microtablet formulations have been developed to allow for more individualized dosing and potentially achieve more stable levodopa plasma concentrations compared to standard tablet formulations. ujms.netmdpi.com These microtablets, such as the LC-5 formulation containing 5 mg of levodopa and 1.25 mg of carbidopa, are designed for oral intake and can be used with an electronic dose dispenser. mdpi.com

Pharmacokinetic studies in healthy volunteers have compared the bioavailability and pharmacokinetics of single doses of levodopa/carbidopa microtablets (LC-5) with standard levodopa/carbidopa tablets (LC-100) and dispersible levodopa/benserazide tablets (LB-100). drugbank.comnih.gov The LC-5 microtablets were found to be bioequivalent to the LC-100 tablets in terms of AUC and maximum plasma concentration (Cmax) for levodopa, and bioequivalent to the LB-100 tablets in terms of AUC. drugbank.comnih.gov While the dispersible levodopa/benserazide formulation showed an earlier time to Cmax and significantly higher Cmax for levodopa, the microtablets demonstrated a pharmacokinetic profile that could facilitate a convenient switch from standard tablets. drugbank.comnih.gov Although the bioequivalence comparison for carbidopa between LC-5 and LC-100 did not reach the target due to larger interindividual variation, the comparison of the metabolite 3-O-methyldopa levels suggested bioequivalence. drugbank.comnih.gov

The use of microtablets with an electronic dose dispenser allows for the potential for frequent dose administration, which may offer an optimized oral drug delivery strategy in Parkinson's disease. mdpi.comnih.gov

Precision Olfactory Delivery (POD) Formulations

Precision Olfactory Delivery (POD) is a technology designed to deliver drugs to the upper nasal cavity, a region with rich vasculature, to facilitate rapid systemic absorption and potentially bypass the gastrointestinal tract and liver metabolism. practicalneurology.comimpelpharma.comresearchgate.net This approach is being explored for the delivery of levodopa and carbidopa to provide faster onset of action for the treatment of "off" episodes in Parkinson's disease. impelpharma.commdsabstracts.orgmdpi.com

Formulations of levodopa/carbidopa have been developed for use with the POD device and tested in preclinical studies in rats and non-human primates. practicalneurology.comimpelpharma.commdsabstracts.org These studies aimed to identify candidates that could achieve therapeutic concentrations of levodopa quickly. practicalneurology.comimpelpharma.com Preclinical studies evaluating powder formulations of levodopa and carbidopa/levodopa delivered by the POD device demonstrated improved pharmacokinetics. mdsabstracts.org Formulations containing both levodopa and carbidopa delivered nasally resulted in rapid uptake compared to administering levodopa alone after an oral carbidopa dose. impelpharma.com Lead formulation candidates achieved significant plasma concentrations of levodopa (400 ng/mL) within 5 to 12 minutes in non-human primates, representing a 3 to 5-fold improvement compared to unformulated levodopa. impelpharma.commdsabstracts.org

Clinical trials investigating intranasal levodopa administered alongside oral carbidopa have been conducted to evaluate the pharmacokinetics and pharmacodynamics of this delivery method during "off" episodes. mdpi.com Subsequently, combined formulations with carbidopa and levodopa for POD delivery have also been developed. mdpi.com While early clinical investigations have taken place, further research is needed to fully understand the pharmacokinetics and optimize the onset of action following intranasal administration via POD. mdpi.com

Carbidopa in Triple Combination Therapies

Carbidopa is also a component of triple combination therapies for Parkinson's disease, most notably in formulations containing levodopa, carbidopa, and entacapone (B1671355) (LCE). nih.govnih.gov Entacapone is a catechol-O-methyltransferase (COMT) inhibitor that reduces the breakdown of levodopa in the periphery, further increasing the amount of levodopa available to reach the brain. nih.gov This triple combination is used to address motor fluctuations and "wearing off" in patients already being treated with levodopa/carbidopa. nih.gov

Levodopa/Carbidopa/Entacapone (LCE) for Motor and Sleep Symptoms

Levodopa/Carbidopa/Entacapone (LCE) combination therapy is indicated for the treatment of motor fluctuations in adult patients with Parkinson's disease who experience signs of "wearing off" on levodopa/carbidopa therapy. nih.gov The addition of entacapone helps to provide more consistent bioavailability of levodopa in the brain, leading to improved "on" time. nih.gov

Studies have also investigated the effect of LCE on non-motor symptoms, including sleep disturbances, which are common in PD patients. nih.govajmc.comfoliamedica.bgresearchgate.netchinagp.net Sleep disturbance is associated with more severe motor and non-motor symptoms in PD. nih.govresearchgate.net Research suggests that the use of LCE at bedtime may be a useful treatment option for sleep disturbance in advanced PD patients with motor fluctuations. nih.govajmc.comfoliamedica.bgresearchgate.net

Impact on "ON" Time and Motor Fluctuations

LCE therapy is designed to improve "on" time and reduce motor fluctuations in patients with advanced PD. nih.govparkinson.org By inhibiting COMT, entacapone prolongs the half-life of levodopa, leading to more stable plasma levels and consequently more consistent dopaminergic stimulation in the brain. nih.govmedizinonline.com

Clinical trials have demonstrated the impact of LCE on motor fluctuations. A study comparing different fixed carbidopa doses (65 mg and 105 mg) in combination with levodopa and entacapone (ODM-101) to standard LCE in fluctuating PD patients showed that both ODM-101 dosages significantly decreased daily "off" time compared to standard LCE. neurology.orgnih.gov Carryover-adjusted mean changes from baseline "off" times were -1.53 hours for ODM-101/65 mg (p = 0.02 vs LCE), -1.57 hours for ODM-101/105 mg (p = 0.01 vs LCE), and -0.91 hours for standard LCE. neurology.orgnih.gov Changes in daily "on" time without troublesome dyskinesia were also greater with the higher carbidopa formulations (1.54 hours for ODM-101/65 mg, p = 0.005 vs LCE; 1.38 hours for ODM-101/105 mg, p = 0.0214 vs LCE) compared to standard LCE (0.69 hours). neurology.orgnih.gov

Here is a table summarizing the impact on "off" and "on" time from the study comparing different carbidopa doses with LCE:

Treatment Group (Citation)Change from Baseline "Off" Time (hours)Change from Baseline "On" Time without Troublesome Dyskinesia (hours)
ODM-101/65 mg neurology.orgnih.gov-1.53 (p = 0.02 vs LCE)1.54 (p = 0.005 vs LCE)
ODM-101/105 mg neurology.orgnih.gov-1.57 (p = 0.01 vs LCE)1.38 (p = 0.0214 vs LCE)
Standard LCE neurology.orgnih.gov-0.910.69

Co-administration with Catechol-O-methyltransferase (COMT) Inhibitors

Carbidopa is commonly co-administered with levodopa, and this combination can be further supplemented with Catechol-O-methyltransferase (COMT) inhibitors. wikipedia.org COMT inhibitors, such as entacapone and tolcapone, work by preventing the degradation of levodopa in the periphery, allowing more levodopa to reach the brain. wikipedia.orgnih.govabbviepro.com Opicapone is another COMT inhibitor that may be used in this context. abbviepro.com The combination of carbidopa, levodopa, and a COMT inhibitor like entacapone is available as a fixed-dose medication for the treatment of Parkinson's disease, particularly for adults experiencing end-of-dose motor fluctuations not adequately controlled by levodopa/dopa decarboxylase inhibitor treatment alone. wikipedia.org

Interactions with Other Pharmacological Agents

Concomitant administration of carbidopa (typically as part of a carbidopa-levodopa preparation) with various other pharmacological agents can lead to significant interactions, affecting the efficacy and safety of the treatment. rxlist.commims.comnih.gov

Concomitant Use with Monoamine Oxidase Inhibitors (MAOIs)

Nonselective monoamine oxidase (MAO) inhibitors are generally contraindicated for use with carbidopa-levodopa preparations due to the risk of serious, potentially fatal, drug interactions. fda.govmedscape.commyactivehealth.com These nonselective MAO inhibitors, such as phenelzine, tranylcypromine, and isocarboxazid, must be discontinued (B1498344) at least two weeks prior to initiating therapy with carbidopa-levodopa. fda.govmedscape.commyactivehealth.commayoclinic.orgdrugs.com However, carbidopa-levodopa may be administered concomitantly with the manufacturer's recommended dose of an MAO inhibitor with selectivity for MAO type B (MAO-B), such as selegiline (B1681611) or rasagiline, with careful monitoring. fda.govwikipedia.orgmedscape.commyactivehealth.comdrugs.com Concomitant therapy with selegiline and carbidopa-levodopa may be associated with severe orthostatic hypotension not solely attributable to carbidopa-levodopa. rxlist.comfda.govmims.comfda.gov

Interactions with Antihypertensive Agents

Symptomatic postural hypotension can occur when carbidopa-levodopa preparations are added to the treatment regimen of patients receiving antihypertensive drugs. rxlist.comfda.govmims.comdrugs.comfda.gov Therefore, when initiating therapy with carbidopa-levodopa, dosage adjustment of the antihypertensive drug may be required. rxlist.comfda.govmims.commedscape.comdrugs.comfda.govmedscape.com Carbidopa, with or without levodopa, can increase the effects of various antihypertensive agents through pharmacodynamic synergism, including but not limited to, enalapril, eplerenone, doxazosin, atenolol, benazepril, chlorothiazide, chlorthalidone, clevidipine, bisoprolol, bosentan, bumetanide, captopril, amiloride (B1667095), and amlodipine. medscape.commedscape.comdrugbank.com Close monitoring for hypotension is advised during coadministration with antihypertensives, particularly vasodilators and alpha-blockers. drugs.comdrugs.com

Co-administration with Tricyclic Antidepressants

There have been rare reports of adverse reactions, including hypertension and dyskinesia, resulting from the concomitant use of tricyclic antidepressants and carbidopa-levodopa preparations. nih.govrxlist.comfda.govmims.comnih.govfda.govmedsafe.govt.nze-lactancia.org Caution should be exercised when these drug classes are co-administered. mims.comnih.gov

Effects with Dopamine D2 Receptor Antagonists

Dopamine D2 receptor antagonists, such as phenothiazines, butyrophenones, and risperidone, may reduce the therapeutic effects of levodopa. rxlist.comfda.govmims.comnih.govdrugs.comfda.gove-lactancia.org This is because these agents block the dopamine receptors that levodopa, after conversion to dopamine, acts upon. droracle.ainih.gov Caution is needed in the concomitant administration of carbidopa-levodopa with these agents. abbviepro.com

Interactions with Phenytoin (B1677684) and Papaverine

The beneficial effects of levodopa in Parkinson's disease have been reported to be reversed by phenytoin and papaverine. rxlist.comfda.govmims.comnih.govdrugs.comfda.gove-lactancia.orgdrugs.com Patients taking these drugs concurrently with carbidopa-levodopa should be carefully observed for a potential loss of therapeutic response. rxlist.commims.comdrugs.comfda.gove-lactancia.org Caution is needed when administering carbidopa-levodopa concomitantly with phenytoin and papaverine. abbviepro.comnih.gov

Here is a summary of some drug interactions with Carbidopa (in combination with Levodopa):

Drug ClassExamplesPotential InteractionMonitoring/ManagementSource
Nonselective MAO InhibitorsPhenelzine, Tranylcypromine, IsocarboxazidSerious, potentially fatal interactions; hypertensive crisis.Contraindicated; must be discontinued at least 14 days prior to carbidopa-levodopa initiation. fda.govmedscape.commyactivehealth.com
MAO-B Inhibitors (selective)Selegiline, RasagilineSevere orthostatic hypotension possible (especially with selegiline).May be used with caution and monitoring at recommended doses. fda.govwikipedia.orgmedscape.com
Antihypertensive AgentsEnalapril, Atenolol, Amlodipine, etc.Increased risk of symptomatic postural hypotension; additive hypotensive effects.Dosage adjustment of antihypertensive agent may be required; monitor hemodynamic responses. rxlist.comfda.govmims.commedscape.com
Tricyclic AntidepressantsImipramine, Amitriptyline, Nortriptyline (implied)Rare reports of hypertension and dyskinesia.Caution advised. rxlist.comfda.govmims.com
Dopamine D2 Receptor AntagonistsPhenothiazines, Butyrophenones, RisperidoneMay reduce therapeutic effects of levodopa.Careful observation for loss of therapeutic response; caution advised. rxlist.comfda.govmims.com
PhenytoinPhenytoinMay reverse beneficial effects of levodopa.Careful observation for loss of therapeutic response; caution advised. rxlist.comfda.govmims.com
PapaverinePapaverineMay reverse beneficial effects of levodopa.Careful observation for loss of therapeutic response; caution advised. rxlist.comfda.govmims.com
COMT InhibitorsEntacapone, Tolcapone, OpicaponeAllows levodopa to have a longer effect.Often used in combination; dosage adjustments of carbidopa/levodopa may be needed. wikipedia.orgabbviepro.com

Impact on Droxidopa (B1670964) Metabolism

Carbidopa, a peripheral aromatic L-amino acid decarboxylase (AAAD) inhibitor, influences the metabolism of several compounds, including Droxidopa. Droxidopa, a synthetic amino acid, serves as a prodrug for norepinephrine (B1679862). wikipedia.orgwikipedia.orgnewdrugapprovals.org It is metabolized to norepinephrine by the enzyme AAAD, also known as DOPA decarboxylase (DDC). wikipedia.orgnewdrugapprovals.orgnih.gov

When Carbidopa is coadministered with Droxidopa, it can decrease the serum concentration of norepinephrine, the active metabolite of Droxidopa. drugbank.comdrugbank.com This occurs because Carbidopa inhibits peripheral AAAD, thereby preventing the conversion of Droxidopa to norepinephrine outside the central nervous system. medscape.commedscape.comnih.gov While Droxidopa can cross the blood-brain barrier and be converted to norepinephrine within the CNS, the pressor effect of Droxidopa can be blunted by high doses of Carbidopa, which inhibits AAAD in the CNS. nih.gov

Studies have indicated that Carbidopa could prevent the conversion of Droxidopa to norepinephrine, suggesting that an increased Droxidopa dose may be required when used in combination with Carbidopa. medscape.commedscape.com Some research suggests that coadministration of Carbidopa with Droxidopa can lead to blunted blood pressure responses and reduced norepinephrine levels. researchgate.net However, some studies evaluating Droxidopa have not shown a strong relationship between Carbidopa use and the need for higher Droxidopa doses for efficacy. nih.gov

The metabolism of Droxidopa is primarily mediated by the catecholamine pathway and does not involve the cytochrome P450 system. medscape.com The main metabolite of Droxidopa is 3-O-methyldihydroxyphenylserine. drugbank.com

Pharmacogenomic and Personalized Medicine Approaches

Pharmacogenomics investigates the influence of genetic variations on drug response, aiming to personalize medicine for optimal efficacy and minimal toxicity. msdmanuals.com In the context of Parkinson's disease, where Carbidopa is frequently used in combination with Levodopa, pharmacogenomics holds promise for tailoring treatment strategies. parkinson.orgnih.gov

Personalized medicine approaches in Parkinson's disease treatment, particularly with Carbidopa/Levodopa, involve individualizing dosage and delivery methods based on a patient's unique needs and response. nih.govfroedtert.com This can include adjusting dosages over time and utilizing different formulations or delivery systems to optimize symptom control and manage complications like motor fluctuations and dyskinesia. nih.govfroedtert.commdpi.com

Genetic factors are understood to contribute to the variability in drug response observed among individuals. msdmanuals.comrroij.com While research is ongoing, the field of pharmacogenomics in Parkinson's disease is exploring how genetic variations may influence the effectiveness and safety of anti-parkinsonian drugs, including those used in combination with Carbidopa. researchgate.netnih.govmdpi.com

Genetic Factors Influencing Carbidopa Response

Genetic variations can influence the activity of enzymes involved in drug metabolism and transport, potentially affecting how a drug is processed by the body. msdmanuals.comrroij.comwjgnet.com For instance, variations in genes encoding enzymes involved in the metabolism of dopaminergic drugs have been investigated for their impact on treatment outcomes in Parkinson's disease. nih.gov However, the specific impact of genetic factors solely on Carbidopa's efficacy or the individual's response to Carbidopa itself, independent of its role in combination therapy, requires further dedicated research.

Emerging Research Directions for Carbidopa

Potential Anti-inflammatory and Immunomodulatory Roles

Emerging research suggests that carbidopa (B1219) may possess anti-inflammatory and immunomodulatory properties, independent of its traditional function. nih.gov Studies are investigating its effects on immune cell activity, particularly T-cells, and the potential implications for autoimmune diseases. nih.govplos.org

Inhibition of T-Cell Responses in vivo

Research indicates that carbidopa can significantly inhibit T-cell activation both in vitro and in vivo. nih.govresearchgate.net Studies have shown that carbidopa treatment blocked anti-CD3 induced proliferation of CD4+ T cells in a dose-dependent manner in vitro. nih.govresearchgate.net Furthermore, carbidopa treatment significantly inhibited the production of IFN-γ and IL-17a by anti-CD3 activated CD4+ T cells. nih.govresearchgate.net In vivo studies using animal models have also demonstrated that carbidopa inhibits T cell activation and proliferation. researchgate.net

Therapeutic Implications in Autoimmune Pathologies

The observed inhibition of T-cell responses by carbidopa suggests potential therapeutic applications in autoimmune diseases. nih.govresearchgate.net Studies in animal models have shown that carbidopa mitigated experimental autoimmune encephalitis (EAE), a model for multiple sclerosis, induced by myelin oligodendrocyte glycoprotein (B1211001) peptide fragment 35–55 (MOG-35-55). nih.govresearchgate.netresearchgate.net Additionally, carbidopa treatment mitigated collagen-induced arthritis in animal models. nih.govresearchgate.netresearchgate.net These findings suggest that carbidopa may have a therapeutic potential for alleviating T-cell driven pathologies in vivo. researchgate.net The potential role of carbidopa in autoimmune disorders, including immune-mediated dysautonomia, is an area of interest for future research. researchgate.netresearchgate.net

Investigation of Non-DDC Inhibitory Actions

Beyond its well-established role as a DOPA decarboxylase (DDC) inhibitor, carbidopa is being investigated for other inhibitory actions. nih.gov This includes its properties as a selective aryl hydrocarbon receptor modulator (SAhRM) and its implications for cancer research. nih.govportlandpress.com

Selective Aryl Hydrocarbon Receptor Modulator (SAhRM) Properties

Carbidopa has been identified as a selective aryl hydrocarbon receptor modulator (SAhRM). nih.govwikipedia.orgmedchemexpress.com The aryl hydrocarbon receptor (AhR) is a transcription factor that regulates gene expression and is involved in various physiological processes, including immune responses and cellular differentiation. wikipedia.orgpensoft.net Carbidopa exhibits activities similar to other AhR ligands, including the induction of CYP1A1 and CYP1A2, which can be inhibited by AhR antagonists. medchemexpress.com Carbidopa also induces nuclear uptake of the AhR. medchemexpress.com

Implications for Cancer Research (e.g., Pancreatic Cancer, Breast Cancer, Melanoma)

The identification of carbidopa as an AhR modulator has led to investigations into its potential anticancer properties. nih.govportlandpress.com Studies have explored carbidopa's effects on various cancer cell lines, including pancreatic cancer, breast cancer, and melanoma. portlandpress.commdpi.comresearchgate.net

Research has shown that carbidopa can inhibit pancreatic cancer cell proliferation both in vitro and in vivo. portlandpress.com This inhibitory effect and the activation of AhR occurred at therapeutic concentrations of carbidopa. portlandpress.com Chromatin immunoprecipitation assays have further confirmed that carbidopa promotes AhR binding to its target gene CYP1A1, leading to its induction. portlandpress.com It is possible that carbidopa elicits its anticancer activity, at least partly, through AhR-mediated down-regulation of IDO1 expression. nih.gov

However, the implications for breast cancer and melanoma appear different. While Parkinson's disease patients generally have a lower incidence of most cancers, melanoma and possibly breast cancer are notable exceptions. portlandpress.commdpi.com Studies investigating the effect of carbidopa on breast cancer MCF-7 and melanoma A375 cells have shown that carbidopa was not effective in inhibiting their proliferation and even increased the viability of MCF-7 cells in one study. mdpi.comresearchgate.net This distinct response pattern compared to pancreatic cancer cell lines suggests that carbidopa may alter tryptophan metabolism in breast cancer and melanoma cells, potentially leading to the formation of indole-3-acetonitrile (B3204565) (IAN), a pro-proliferative metabolite. mdpi.comresearchgate.netresearchgate.net This alteration in tryptophan metabolism, specifically the inhibition of tryptophan-2,3-dioxygenase (TDO) and kynureninase by carbidopa, may contribute to the observed higher rate of co-occurrence of breast cancer and melanoma with PD treatment involving carbidopa. mdpi.comresearchgate.net

Here is a table summarizing some research findings on Carbidopa's effects on cancer cell lines:

Cancer TypeCell Lines TestedObserved Effect on ProliferationRelevant MechanismCitation
Pancreatic CancerBxPC-3, Capan-2InhibitedAhR activation, CYP1A1 induction, potential IDO1 downregulation portlandpress.comnih.gov
Breast CancerMCF-7Not effective/Increased viabilityAltered Tryptophan metabolism, IAN formation mdpi.comresearchgate.net
MelanomaA375Not effectiveAltered Tryptophan metabolism, IAN formation mdpi.comresearchgate.net

Role in Microbiome-Gut-Brain Axis Research

The microbiome-gut-brain axis is a bidirectional communication system between the gastrointestinal tract and the central nervous system, involving the gut microbiota. nih.govapdaparkinson.orgnews-medical.net Emerging research is exploring the role of carbidopa within this axis, particularly in the context of Parkinson's disease. nih.govapdaparkinson.org

Studies suggest that the gut microbiota composition can influence the efficacy of levodopa (B1675098), which is often co-administered with carbidopa. nih.govnews-medical.net Certain bacterial species, such as Enterococcus faecalis and Eggerthella lenta, can metabolize levodopa in the gut before it reaches the brain, reducing its effectiveness. nih.govnews-medical.net While carbidopa is intended to inhibit peripheral DDC and prevent this conversion, the presence of certain bacteria may render carbidopa less effective in this regard. apdaparkinson.org This interaction between gut bacteria and carbidopa/levodopa metabolism may contribute to the variability in treatment response observed in Parkinson's disease patients. apdaparkinson.orgnews-medical.net

Furthermore, common PD medications, including levodopa/carbidopa formulations, have been shown to induce changes in the composition and metabolic capacity of the gut microbiota. nih.govparkinson.org Research is ongoing to understand the complex interplay between carbidopa, the gut microbiome, and neurological conditions like Parkinson's disease, and how manipulating the microbiome might impact treatment outcomes. apdaparkinson.orgparkinson.org

Correlation with Levodopa Dose and Gut Microbiota Compositionnih.gov

Studies have explored the correlation between levodopa dose and the composition of the gut microbiota. Some research suggests that increasing doses of levodopa may correlate with alterations in gut microbiota composition, including reduced levels of certain bacteria and increased levels of others like Lactobacillus or Bifidobacterium. neurosciencenews.com The abundance of bacterial tyrosine decarboxylase (tdc) genes, particularly in the jejunum, has been negatively correlated with plasma and proximal jejunal levels of levodopa/carbidopa in animal models. neurosciencenews.complos.org Furthermore, in patients with Parkinson's disease on levodopa therapy, the relative abundance of bacterial tdc genes has shown a positive correlation with the daily dose of levodopa and disease duration. neurosciencenews.com While some studies suggest an effect of levodopa on the microbiome, confounding factors and small sample sizes in some instances warrant cautious interpretation. tandfonline.com

Advanced Computational and In Silico Studies

Computational approaches, such as virtual screening and in silico design, are increasingly being employed to identify and develop novel DDC inhibitors and carbidopa analogues with potentially improved properties.

Virtual Screening for Novel DDC Inhibitorsnih.gov

Virtual screening (VS) is a computational technique used to identify potential drug candidates from large libraries of compounds. mdpi.complos.org In the context of DDC inhibition, VS protocols have been developed, often utilizing the crystal structure of the DDC-carbidopa complex as a starting point. nih.govmdpi.comcbg-meb.nl These protocols integrate methods like pharmacophore searches and molecular docking to predict how compounds might bind to the active site of human DDC. nih.govcbg-meb.nl Studies using VS have identified novel molecules that bind to human DDC and act as competitive inhibitors, with some showing inhibitory activity in the low micromolar range. nih.govcbg-meb.nl This approach aims to discover potent and selective DDC inhibitors. nih.govcbg-meb.nl

Design and Evaluation of Carbidopa Analoguesresearchgate.net

Computational methods are also being used to design and evaluate novel carbidopa analogues. In silico analysis allows researchers to predict the interaction and affinity of designed molecules with the DDC enzyme. pharmainfo.innih.gov Studies have computationally designed carbidopa analogues and evaluated their potential for improved interaction with DDC compared to carbidopa itself. pharmainfo.innih.gov For example, one in silico study reported a carbidopa analogue that showed higher predicted affinity and better interaction with DDC than carbidopa, based on binding energy calculations. pharmainfo.innih.gov This computational design and evaluation process can help identify promising candidates for synthesis and further in vitro and in vivo testing.

Future Clinical Trial Methodologies and Research Designs

Clinical trial methodologies are evolving to better assess the effects of carbidopa and levodopa combinations, particularly in understanding long-term outcomes and the impact of factors like the gut microbiome.

Randomized, Double-Blind, Crossover Trialsonderzoekmetmensen.nltga.gov.auneurology.org

Randomized, double-blind, crossover trials are a common and powerful design used in clinical research to compare the effects of different treatments. researchgate.net In the context of carbidopa and levodopa, these trials involve participants receiving each of the treatments being compared during different periods, in a random order, with both the participants and researchers being unaware of which treatment is being administered at any given time. This design helps to reduce bias and allows for within-subject comparisons. Such trials have been utilized to compare different formulations or dosages of carbidopa/levodopa or to evaluate novel co-treatments. researchgate.net Examples include studies comparing controlled-release formulations to immediate-release, or investigating the effects of different carbidopa doses on levodopa response in patients with motor fluctuations. These trials are crucial for generating high-quality evidence regarding the clinical effects of carbidopa in various treatment strategies.

Pharmacokinetic and Pharmacodynamic Endpoints in Clinical Studies

One area of focus is the development of extended-release formulations of carbidopa-levodopa. Studies evaluating such formulations, like IPX203, have assessed PK endpoints such as levodopa half-life, duration of levodopa concentration above a therapeutic threshold, area under the concentration-time curve, and trough levels. For instance, a study comparing IPX203 with immediate-release carbidopa-levodopa (IR CD-LD) in patients with advanced Parkinson's disease (PD) found that IPX203 provided sustained levodopa levels for a longer duration. nih.gov The PK data showed that while the initial increase in levodopa concentration was similar across treatments, IPX203 maintained concentrations above 50% of the peak for approximately 2.8 hours longer than IR CD-LD. nih.gov This sustained exposure is intended to translate into more consistent motor control.

Pharmacodynamic endpoints in these studies often include objective measures of motor function and patient-reported motor states. The Unified Parkinson's Disease Rating Scale (UPDRS) Part III, which assesses motor disability, and tapping speed, a quantitative measure of dexterity, are commonly used PD endpoints. nih.govresearchgate.net Investigator assessments of "OFF" time, "ON" time (with or without troublesome dyskinesia), and the presence of dyskinesia are also critical PD measures. nih.govnih.gov

A study utilizing population pharmacodynamic modeling for an extended-release carbidopa-levodopa formulation (IPX066) and IR CD-LD evaluated tapping rate, UPDRS Part III, and investigator-rated ON/OFF states and dyskinesia. nih.govresearchgate.net The pharmacodynamics of levodopa were characterized by a conduction function with specific half-lives for tapping rate, UPDRS Part III, and dyskinesia. nih.govresearchgate.net The levodopa concentration required for half-maximal effect (EC50) was also determined for these endpoints. nih.govresearchgate.net

Another investigational approach involves continuous subcutaneous infusion of carbidopa and levodopa prodrugs, such as foslevodopa (B8530)/foscarbidopa (B607533) (ABBV-951). mdsabstracts.orgnih.gov Phase 1 studies have demonstrated that continuous subcutaneous infusion of foslevodopa/foscarbidopa can maintain stable levodopa plasma exposure for extended periods, up to 72 hours. nih.gov This stable PK profile is being investigated for its potential to provide more consistent symptom control and reduce motor fluctuations compared to oral therapies. mdsabstracts.orgnih.gov

Studies on carbidopa/levodopa enteral suspension (CLES) have also provided valuable PK/PD data. While primarily focusing on long-term outcomes, these studies inherently assess the impact of continuous levodopa-carbidopa delivery on motor fluctuations ("OFF" time and "ON" time without troublesome dyskinesia) which are key pharmacodynamic endpoints. analysisgroup.comnih.govkcl.ac.uk

Emerging research also includes novel drug delivery systems. A pilot nonclinical PK study for a new generation levodopa/carbidopa asset (LXM.5) utilizing proprietary technology reported an increase in bioavailability and sustained and smooth levodopa levels due to the sequential release of the compounds. laxxonmedical.com This approach aims to optimize the PK profile to enhance efficacy and potentially reduce side effects. laxxonmedical.com

These ongoing and completed clinical trials highlight the continued effort to refine carbidopa-levodopa therapy by focusing on achieving more stable drug concentrations and evaluating their direct impact on motor symptoms and fluctuations through robust PK/PD assessments.

Assessment of Long-Term Outcomes and Quality of Life

Long-term trials and observational studies evaluating carbidopa/levodopa enteral suspension (CLES) have demonstrated sustained reductions in "OFF" time and increases in "ON" time without troublesome dyskinesia over periods up to 54 weeks and even 24 months. analysisgroup.comnih.govneurology.org Post-hoc analyses of a large 54-week trial showed significant and sustained improvements in outcomes such as time to "ON" without troublesome dyskinesia after waking, motor-symptom control throughout the day, number of motor-state transitions, and presence of extreme fluctuations. analysisgroup.comnih.gov At week 54, patients were more likely to reach "ON" without troublesome dyskinesia, experienced increased "ON" time without troublesome dyskinesia, and had reduced "OFF" time across different intervals of the day. analysisgroup.comnih.gov The number of motor-state transitions was also reduced by about half at weeks 4 and 54. analysisgroup.comnih.gov

Improvements in quality of life are a key long-term outcome measure. Studies utilize validated instruments such as the Parkinson's Disease Questionnaire-39 (PDQ-39) and the 5-level EuroQoL (EQ-5D-5L) to assess the impact of carbidopa-levodopa therapies on various aspects of daily living and well-being. neurology.orgpracticalneurology.comnih.gov

Results from the BouNDless study, a phase 3 trial evaluating a 24-hour subcutaneous levodopa/carbidopa infusion (ND0612), showed improved QoL compared to immediate-release levodopa/carbidopa (IR-LD/CD). neurology.orgpracticalneurology.com Improvements in PDQ-39 summary index scores observed during an open-label phase were maintained with ND0612 treatment, while the IR-LD/CD group returned to baseline values. neurology.orgpracticalneurology.com Domain analyses of the PDQ-39 consistently favored ND0612, particularly in areas such as mobility, bodily discomfort, cognition, and stigma. neurology.orgpracticalneurology.com EQ-5D-5L scores also showed improvements favoring ND0612. neurology.orgpracticalneurology.com

A meta-analysis of studies evaluating CLES reported significant improvements in QoL, as measured by PDQ-8, PDQ-39, and EQ-5D, sustained over 24 months. nih.gov Activities of daily living (ADL), assessed using UPDRS Part II, also showed consistent improvement. nih.gov The impact of CLES on reducing "OFF" time was observed to be rapid and durable, contributing to these long-term improvements in QoL and ADL. nih.gov

Furthermore, emerging research is exploring the impact of optimized carbidopa-levodopa delivery on specific aspects of QoL, such as sleep quality. A new analysis of the RISE-PD phase 3 study on CREXONT (an extended-release carbidopa and levodopa capsule) showed statistically significant improvements in sleep quality, measured by the Parkinson's Disease Sleep Scale-2 (PDSS-2). amneal.com Improvements were seen across PDSS-2 subdomains, including reduced disturbed sleep and improved nighttime motor symptoms. amneal.com

Q & A

Q. How is carbidopa integrated into experimental models of Parkinson’s disease (PD) to study L-DOPA pharmacokinetics?

Carbidopa is co-administered with L-DOPA in rodent models to inhibit peripheral aromatic L-amino acid decarboxylase (AADC), thereby increasing central L-DOPA bioavailability. For example, in MPTP-lesioned mice, daily administration of L-DOPA/carbidopa (e.g., 5/1.25 mg/kg) over 6 days stabilizes serum L-DOPA levels and induces dyskinesia, enabling studies on motor fluctuations and drug efficacy . Behavioral assessments (e.g., AIM tests, locomotor activity) and HPLC analysis of serum/CSF are critical for quantifying pharmacokinetic-pharmacodynamic relationships.

Q. What methodologies are used to assess carbidopa’s inhibition of peripheral dopamine synthesis in PET imaging?

Carbidopa pretreatment (typically 150–200 mg orally) prior to ¹⁸F-Fluoro-L-DOPA PET scans inhibits peripheral AADC, enhancing tracer uptake in the brain and pancreas. This protocol helps differentiate tumor lesions from normal tissue in neuroendocrine studies. However, dose standardization is crucial, as high carbidopa doses (e.g., 200 mg) may reduce pancreatic lesion-to-background ratios, complicating hyperinsulinemic hypoglycemia diagnosis . Kinetic modeling of plasma and tissue tracer levels is recommended to validate inhibition efficacy .

Q. How do researchers control for variability in carbidopa-L-DOPA combination studies?

Standardized dosing regimens (e.g., fixed 1:4 carbidopa:L-DOPA ratio) and strict dietary controls (low-protein diets) minimize variability in drug absorption. Longitudinal studies often include washout periods and crossover designs to isolate carbidopa’s effects. For example, acute carbidopa withdrawal in AAV2-hAADC rats revealed an 87% reduction in L-DOPA-induced rotations, highlighting its peripheral role .

Advanced Research Questions

Q. How can contradictory data on carbidopa’s utility in congenital hyperinsulinism (CHI) imaging be resolved?

While carbidopa reduces normal pancreatic ¹⁸F-Fluoro-L-DOPA uptake, its efficacy in CHI remains inconsistent. A proposed method involves stratified patient cohorts based on genetic subtypes (e.g., ABCC8 mutations) and correlating PET signals with histopathology. Comparative studies using alternative tracers (e.g., ⁶⁸Ga-exendin-4) may clarify carbidopa’s role in lesion delineation .

Q. What experimental designs are optimal for studying carbidopa’s interactions with COMT/MAO inhibitors?

Co-administration studies with peripherally acting inhibitors (e.g., COMT inhibitor OR-611 or MAO-B inhibitor MDL72145) require pharmacokinetic profiling to assess synergistic effects. In PD patients, combining carbidopa with OR-611 increased plasma ¹⁸F-Fluoro-L-DOPA levels by 2.5-fold, enhancing central dopaminergic signaling . Dual inhibitor protocols should include time-staggered dosing to avoid metabolic interference and monitor off-target effects (e.g., blood pressure changes) .

Q. What mechanisms underlie carbidopa’s off-target effects, such as anti-cancer or bone metabolism modulation?

Preclinical data suggest carbidopa inhibits serotonin synthesis by blocking 5-HTP decarboxylation, potentially increasing bone formation rates in PD patients . In cancer models, carbidopa’s anti-proliferative effects may involve tryptophan uptake modulation. Transcriptomic profiling (RNA-seq) and metabolomic assays (e.g., LC-MS for 5-HIAA/MHPG) are recommended to map these pathways .

Q. How can researchers mitigate carbidopa-induced artifacts in longitudinal PET imaging studies?

To address reduced tracer uptake in carbidopa-pretreated subjects, normalization techniques (e.g., reference tissue ratios) or adaptive dosing (lower carbidopa doses for pancreatic studies) are employed. Dynamic PET scans with arterial input functions improve quantification accuracy, particularly when studying neurotransmitter turnover .

Methodological Considerations

Q. What analytical techniques are used to quantify carbidopa and its metabolites in biological samples?

High-performance liquid chromatography (HPLC) with electrochemical detection is standard for measuring carbidopa, L-DOPA, and dopamine in serum/brain tissue. For enantiomeric separation, chiral columns (e.g., Astec CLC-L) resolve D/L-carbidopa isoforms, critical for assessing drug purity in formulations .

Q. How are long-term outcomes of carbidopa-L-DOPA therapies evaluated in clinical trials?

Open-label extensions (e.g., 54-week LCIG studies) use patient diaries to track "on/off" time reductions and UPDRS scores. For advanced PD, continuous intestinal gel infusion (LCIG) protocols demonstrate sustained motor improvement (4.4-hour daily "off" time reduction) but require monitoring of PEG-J device-related AEs .

Q. What strategies address carbidopa’s interference with other therapies, such as droxidopa for orthostatic hypotension?

Dose adjustments (e.g., staggered administration) or alternative decarboxylase inhibitors (e.g., benserazide) are explored. Clinical trials should include pharmacodynamic endpoints (e.g., blood pressure monitoring) to assess interactions, as carbidopa may blunt droxidopa’s pressor effects .

Tables for Key Findings

Study Focus Key Data Reference
Carbidopa in PET Imaging60% increase in plasma ¹⁸F-Fluoro-L-DOPA with OR-611 co-administration
Motor Fluctuations in PD87% reduction in L-DOPA-induced rotations after carbidopa withdrawal
LCIG Long-term Efficacy4.4-hour reduction in daily "off" time over 54 weeks
Anti-Cancer EffectsReduced cancer incidence in PD cohorts linked to carbidopa use

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Carbidopa monohydrate
Reactant of Route 2
Carbidopa monohydrate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.